molecular formula C17H23N3O B078669 Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- CAS No. 15090-08-1

Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)-

Cat. No. B078669
CAS RN: 15090-08-1
M. Wt: 285.4 g/mol
InChI Key: NCCUXQRTRQHCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- is a chemical compound that has been extensively researched for its potential applications in scientific research. It is a pyrazole-based compound that has been shown to have various biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- is not fully understood. However, it has been shown to interact with various cellular targets, including enzymes and receptors. It has been suggested that Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- may modulate the activity of various signaling pathways, leading to its observed biological effects.

Biochemical And Physiological Effects

Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, modulate neurotransmitter release, and regulate immune system function. Additionally, Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- has been shown to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been shown to have a wide range of biological effects, making it a useful tool for studying various biological processes. However, Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- also has some limitations. For example, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)-. One area of research could be to further elucidate its mechanism of action. Additionally, more research could be done to explore its potential applications in cancer research, neuroscience, and immunology. Furthermore, Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- could be used as a starting point for developing new compounds with improved biological activity. Overall, Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- is a promising compound that has the potential to be a useful tool for scientific research.

Synthesis Methods

Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- can be synthesized using various methods, including the reaction of 1-benzyl-3-methyl-1H-pyrazole-5-carbaldehyde with 2-(1-pyrrolidinyl)ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The purity of the compound is confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- has been extensively researched for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects, making it a useful tool for studying various biological processes. Some of the areas where Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- has been used include cancer research, neuroscience, and immunology.

properties

CAS RN

15090-08-1

Product Name

Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)-

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

IUPAC Name

1-benzyl-3-methyl-5-(2-pyrrolidin-1-ylethoxy)pyrazole

InChI

InChI=1S/C17H23N3O/c1-15-13-17(21-12-11-19-9-5-6-10-19)20(18-15)14-16-7-3-2-4-8-16/h2-4,7-8,13H,5-6,9-12,14H2,1H3

InChI Key

NCCUXQRTRQHCGG-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)OCCN2CCCC2)CC3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=C1)OCCN2CCCC2)CC3=CC=CC=C3

Other CAS RN

15090-08-1

Origin of Product

United States

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